
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a xanthophyll.
Aplicaciones Científicas De Investigación
Carotenoid Composition and Biosynthesis
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a significant component in the study of carotenoids and their biosynthetic pathways. For instance, in Gemmatimonas aurantiaca, a bacterium belonging to the Gemmatimonadetes phylum, this compound was identified as a major carotenoid. It plays a role in the biosynthesis of carotenoids, involving enzymes like geranylgeranyl pyrophosphate synthase, phytoene synthase, and phytoene desaturase. This discovery was notable as oscillol 2,2'-diglycosides were previously reported only in a limited number of cyanobacteria, making it a novel finding in a different bacterial phylum (Takaichi, Maoka, Takasaki, & Hanada, 2010).
Enzymatic Activity and Function
The study of alpha-L-fucosidase, an enzyme capable of cleaving alpha-L-fucosidic linkages, is another area of research interest. In Bacillus circulans, two types of alpha-L-fucosidase with different substrate specificities were discovered. These enzymes play a crucial role in breaking down various oligosaccharides and glycoproteins. The specificity of these enzymes towards certain linkages and substrates is essential for understanding various biological processes and their potential applications in industrial and medical fields (Tsuji, Yamamoto, & Tochikura, 1990).
Role in Anticoagulant Activity
Research into sulfated galactans and sulfated fucans, which can include structures related to (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), indicates that these compounds can possess anticoagulant activity. The specific structural features within these compounds, like 2-O-sulfated, 3-linked alpha-L-galactan, are important in mediating this activity. Understanding these structures and their effects on thrombin inhibition and interactions with coagulation cofactors provides insights into potential therapeutic applications (Pereira, Melo, & Mourão, 2002).
Potential in Pathologic Processes
Alpha-L-fucose, a component of (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), plays a critical role in various normal and pathologic processes, including neoplasia. It is a key molecule in cell-recognition and adhesion-signaling pathways. Fucosylated oligosaccharide ligands, which include alpha-L-fucose, are important in mediating cell-cell adhesion in processes like inflammation and neoplastic progression. This research highlights the significance of alpha-L-fucose in cellular homeostasis and its potential as a target in disease treatment and management (Listinsky, Siegal, & Listinsky, 1998).
Propiedades
Nombre del producto |
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) |
|---|---|
Fórmula molecular |
C52H76O12 |
Peso molecular |
893.2 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,31-dihydroxy-2,6,10,14,19,23,27,31-octamethyl-30-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H76O12/c1-33(21-15-23-35(3)25-17-27-37(5)29-31-41(51(9,10)59)63-49-47(57)45(55)43(53)39(7)61-49)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)30-32-42(52(11,12)60)64-50-48(58)46(56)44(54)40(8)62-50/h13-32,39-50,53-60H,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,31-29+,32-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+/t39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-/m0/s1 |
Clave InChI |
ZYYNEJWFGGVJQZ-ASFDWNNCSA-N |
SMILES isomérico |
C[C@@H]1O[C@H]([C@H]([C@@H]([C@@H]1O)O)O)O[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@H](O[C@@H]2O[C@H]([C@H]([C@H]([C@@H]2O)O)O)C)C(O)(C)C)\C)\C)\C)/C)/C)/C |
SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1260687.png)
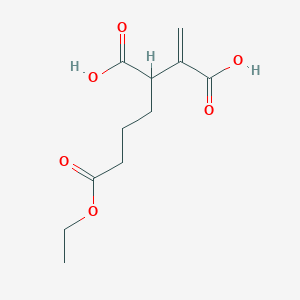
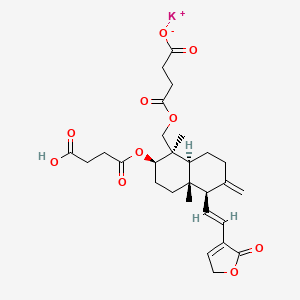

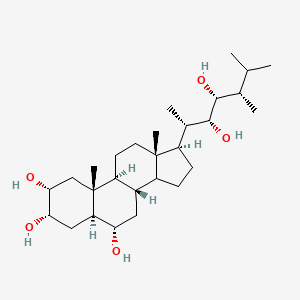
![(3S,6S,7R,8aR)-6-(4-hydroxyphenyl)-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260697.png)
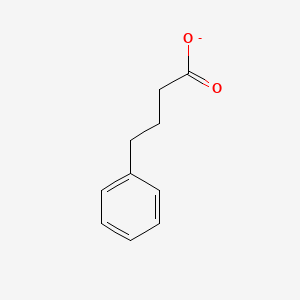

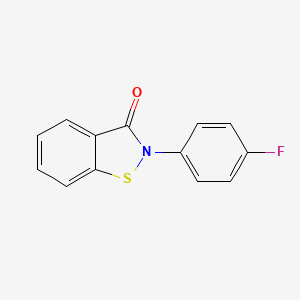
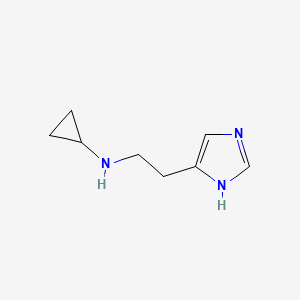
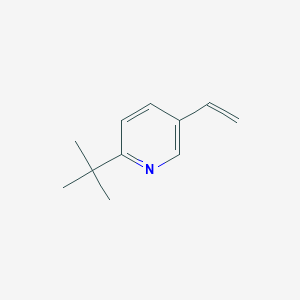
![(3S,4R)-3-[(1R)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260706.png)